molecular formula C30H19N3O5 B11659079 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B11659079
M. Wt: 501.5 g/mol
InChI Key: NXOQNXBQZJEFBR-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of dibenzo[a,c]phenazine derivatives.

Preparation Methods

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo[a,c]phenazine core, followed by the introduction of the 4-Methyl-3-nitrophenyl and 2-oxoethyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its ability to absorb light and generate reactive species. In photoinitiation systems, the compound absorbs light and undergoes a photochemical reaction to produce reactive radicals that initiate polymerization. In fluorescent probes, the compound’s fluorescence properties allow it to detect specific molecules by emitting light upon excitation .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate include:

Properties

Molecular Formula

C30H19N3O5

Molecular Weight

501.5 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C30H19N3O5/c1-17-10-11-18(15-26(17)33(36)37)27(34)16-38-30(35)19-12-13-24-25(14-19)32-29-23-9-5-3-7-21(23)20-6-2-4-8-22(20)28(29)31-24/h2-15H,16H2,1H3

InChI Key

NXOQNXBQZJEFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3)[N+](=O)[O-]

Origin of Product

United States

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